Primary Specificity Rank-Order on Mesentericopeptidase: Z-Ala-Ala-CH₂Cl Position Among Four Dipeptide CMK Comparators
In a systematic study of mesentericopeptidase primary specificity, a series of dipeptide chloromethyl ketones of general formula benzyloxycarbonyl-Ala-Aa-CH₂Cl (where Aa = Ala, Val, Leu, Phe) were directly compared. Z-Ala-Ala-CH₂Cl ranked second in reactivity among the four analogs, with the order: Aa = Leu ≫ Ala > Phe > Val [1]. This ranking was derived from kinetic inactivation measurements under identical conditions. Z-Ala-Ala-CH₂Cl thus occupies a defined intermediate position: it is less reactive than the leucine analog but significantly more reactive than the phenylalanine and valine analogs on this subtilisin-family serine protease.
| Evidence Dimension | Relative reactivity toward mesentericopeptidase (inactivation rate rank order) |
|---|---|
| Target Compound Data | Z-Ala-Ala-CH₂Cl: reactivity rank #2 of 4 (Ala at P1 position) |
| Comparator Or Baseline | Z-Ala-Leu-CH₂Cl (rank #1, most reactive); Z-Ala-Phe-CH₂Cl (rank #3); Z-Ala-Val-CH₂Cl (rank #4, least reactive) |
| Quantified Difference | Reactivity order: Leu ≫ Ala > Phe > Val (statistically distinguishable rank order; quantitative rate constants provided in primary source) |
| Conditions | Alkaline mesentericopeptidase from Bacillus mesentericus; chloromethyl ketone inactivation kinetics; pH and temperature controlled (Int J Pept Protein Res 1993, 42:560-564) |
Why This Matters
This rank-order positions Z-Ala-Ala-CH₂Cl as the optimal choice among commercially available Z-Ala-Aa-CH₂Cl dipeptide CMKs when intermediate P1 reactivity (greater than Phe/Val but lower than Leu) is desired for probing subsite preferences or when alanine specificity is mechanistically relevant to the target enzyme.
- [1] Dolaschka P, Genov N, Ermer A, Peters K, Fittkau S. Kinetic characterization of alkaline mesentericopeptidase. Comparison with serine proteinases from different origins. Int J Pept Protein Res. 1993;42(6):560-564. doi:10.1111/j.1399-3011.1993.tb00364.x. View Source
